molecular formula C16H15BrO2 B2765992 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one CAS No. 1022714-94-8

2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one

Cat. No.: B2765992
CAS No.: 1022714-94-8
M. Wt: 319.198
InChI Key: YOTJNIQBTYSXPH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a bromophenyl group attached to a trihydrooxaindenone structure, which is a fused ring system containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7-trihydrooxainden-4-one is unique due to its fused ring system containing oxygen, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-16(2)8-13(18)12-7-14(19-15(12)9-16)10-3-5-11(17)6-4-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTJNIQBTYSXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(O2)C3=CC=C(C=C3)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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